(2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a dichlorophenyl group and a methylfuran group connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: 2,4-dichloroaniline, 5-methylfuran-2-carboxylic acid, and appropriate reagents for amide bond formation.
Amide Bond Formation: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate is then reacted with 2,4-dichloroaniline to form the desired amide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: Compounds with similar structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a methylfuran group.
(2E)-N-(2,4-dichlorophenyl)-3-(2-thienyl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the 5-methylfuran-2-yl group in (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-6-3-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJQENMJXBYMO-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.